Chrysosplenetin
Overview
Description
Mechanism of Action
Target of Action
Chrysosplenetin, an O-methylated flavonol compound, primarily targets the Wnt/β-catenin pathway . This pathway plays a crucial role in regulating cellular processes such as cell proliferation and differentiation . This compound also targets cytochrome P-450 enzymes , which are involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Mode of Action
This compound interacts with its targets to bring about significant changes. It promotes the osteoblastogenesis of bone marrow stromal cells by enhancing the expressions of target genes of the Wnt/β-catenin pathway and osteoblast-specific marker genes . Furthermore, it decreases the phosphorylation of β-catenin and promotes its nuclear translocation . In relation to cytochrome P-450 enzymes, this compound inhibits their activity, particularly CYP1A2 and CYP2C19 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin pathway . This pathway is crucial for bone formation and remodeling . This compound enhances the expressions of target genes of this pathway, leading to increased osteoblastogenesis . It also affects the enzymatic activities of cytochrome P-450 enzymes, impacting drug metabolism .
Pharmacokinetics
This compound has been found to impact the pharmacokinetics of other compounds, such as artemisinin . It increases the area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) of artemisinin, while decreasing its clearance . This suggests that this compound may enhance the bioavailability of certain drugs .
Result of Action
The action of this compound results in several molecular and cellular effects. It promotes the proliferation and osteoblastogenesis of bone marrow stromal cells . In vivo studies reveal that this compound prevents estrogen deficiency-induced bone loss in ovariectomized mice . It also enhances the anti-malarial efficacy of artemisinin against Plasmodium berghei .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its effect on the pharmacokinetics of artemisinin was observed when both compounds were administered orally . The ratio between artemisinin and this compound also influenced the observed effects . .
Biochemical Analysis
Biochemical Properties
Chrysosplenetin has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to promote osteoblastogenesis of human-derived bone marrow stromal cells (hBMSCs) via the Wnt/β-catenin signaling pathway . This interaction involves the modulation of target genes of the Wnt/β-catenin pathway and osteoblast-specific markers .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It has been found to time-dependently promote proliferation and osteoblastogenesis of hBMSCs . Furthermore, it has been shown to prevent estrogen deficiency-induced bone loss in ovariectomized (OVX) mice .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Wnt/β-catenin signaling pathway. It enhances the expressions of target genes of this pathway and osteoblast-specific marker genes . Furthermore, it decreases the phosphorylation of β-catenin and promotes its nuclear translocation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have time-dependent effects. It promotes the proliferation and osteoblastogenesis of hBMSCs, reaching its maximal effects at a concentration of 10 μM .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in relation to its anti-malarial efficacy
Preparation Methods
Chrysosplenetin can be synthesized through several methods. One common synthetic route involves the methylation of quercetagetin, a naturally occurring flavonoid. The reaction conditions typically include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . Industrial production methods often involve extraction from plant sources followed by purification processes to obtain high-purity this compound .
Chemical Reactions Analysis
Chrysosplenetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl groups of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chrysosplenetin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoid derivatives.
Comparison with Similar Compounds
Chrysosplenetin is similar to other O-methylated flavonoids such as:
Quercetagetin: This compound is the 3,6,7,3’-tetramethyl ether derivative of quercetagetin.
Casticin: Another polymethoxylated flavonoid with similar pharmacological activities.
Artemetin: Known for its anti-malarial properties, similar to this compound.
This compound stands out due to its unique combination of promoting osteogenesis, inhibiting cancer metastasis, and enhancing anti-malarial efficacy .
Biological Activity
Chrysosplenetin, a polymethoxylated flavonoid, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Sources
This compound (3,6,7,3'-tetra-methylquercetagetin) is primarily derived from plants in the Asteraceae family, notably Artemisia annua . Its chemical structure features multiple methoxy groups that contribute to its biological properties.
1. Inhibition of Drug Efflux:
this compound has been shown to inhibit P-glycoprotein (P-gp), a membrane protein that plays a crucial role in drug efflux and multidrug resistance (MDR). A study indicated that this compound significantly reduced the efflux ratio of artemisinin (ART), enhancing its plasma levels and anti-malarial efficacy. The combination of this compound with ART resulted in a 2.21-fold decrease in the efflux ratio compared to ART alone, suggesting its potential as a P-gp reversal agent .
2. Anticancer Activity:
this compound exhibits selective cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231, MCF-7) and cervical cancer (HeLa). In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation with minimal toxicity to normal cells. For instance, IC50 values for MCF-7 and T47D cells were found to be 4.2 µM and 6.2 µM respectively, demonstrating its potential as an anti-cancer agent .
3. Topoisomerase Inhibition:
Research has shown that this compound inhibits topoisomerase I and II enzymes, which are critical for DNA replication and transcription. The compound demonstrated a concentration-dependent inhibition effect on these enzymes, indicating its potential as an anticancer therapeutic by disrupting DNA processing in cancer cells .
Biological Activities Summary
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the effects of this compound on breast cancer cell lines, it was observed that treatment led to significant apoptosis through the activation of the PI3K/Akt signaling pathway. The study highlighted that this compound's selective toxicity towards cancer cells over non-tumor cells underscores its therapeutic promise .
Case Study 2: P-glycoprotein Modulation
Another investigation focused on the modulation of P-glycoprotein by this compound in Caco-2 cell lines. Results indicated that this compound effectively reversed the upregulation of MDR1 induced by artemisinin treatment, suggesting its utility in overcoming drug resistance in cancer therapy .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-11-7-9(5-6-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVTYGIYKCPHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975707 | |
Record name | Chrysosplenetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-56-5, 69234-29-3 | |
Record name | Chrysosplenetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chrysosplenetin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069234293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysosplenetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHRYSOSPLENETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AA5Z8PMYE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.